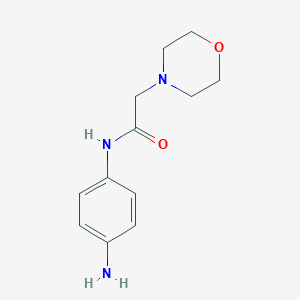
N-(4-氨基苯基)-2-吗啉-4-基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to "N-(4-aminophenyl)-2-morpholin-4-ylacetamide" often involves complex organic reactions, including the Buchwald–Hartwig amination, cyclization reactions, and modifications of amide bonds to achieve desired gastroprokinetic activities or to explore structural variations for enhanced biological activity. For instance, studies have explored the synthesis and activity of similar compounds to understand the impact of amide linkage reversal and the positioning of the morpholine ring on biological efficacy (Kalo et al., 1995).
Molecular Structure Analysis
Molecular structure analysis, including the determination of crystal structures, provides insights into the conformation, hydrogen-bonding patterns, and supramolecular interactions of related compounds. High-precision structure redetermination efforts reveal the intricate details of molecular conformations that are crucial for understanding the compound's chemical behavior and interaction capabilities (Buu et al., 2019).
Chemical Reactions and Properties
Research into related compounds includes exploring their chemical reactions, such as transamination processes, and their resulting properties. These studies are crucial for understanding how modifications in the chemical structure can influence the biological activity and stability of the compounds. Investigations into the synthesis and antimicrobial evaluation of acetamide derivatives reveal how structural changes can impact antimicrobial and hemolytic activities, offering a pathway to designing compounds with desired properties (Gul et al., 2017).
科学研究应用
Summary of the Application
Tetra (4-aminophenyl) porphyrin functionalized reduced graphene oxide (rGO) has been used to improve the electronic performances of rGO-based field effect transistors (rGO-FET). The hybrids of porphyrin and rGO can positively impact the rGO-FET’s electronic performances .
Methods of Application
The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined. The results of the intentionally altered experimental conditions, including TAP contents and the overmixing pretreatment, are deliberated .
Results or Outcomes
The p-type doping deduction for the right-shifted ambipolar transfer characteristic curves is evidenced by X-ray photoelectron spectroscopy (XPS). The problems posed by the TAP-induced FET features’ improvement, regression, and deterioration are clarified by the integrated proofs from Raman fingerprints, the amide and carboxyl groups’ changing trajectory found by C1s XPS core spectra, and the enlarged few-layer graphene morphology from atomic force microscope and transmission electron microscope .
2. Stimuli-Responsive Drug Release
Summary of the Application
Poly (N - (4-aminophenyl) methacrylamide))-carbon nano-onions (PAPMA-CNOs = f-CNOs) and anilinated-poly (ether ether ketone) (AN-PEEK) have been synthesized, and AN-PEEK/f-CNOs composite thin films were primed via layer-by-layer (LbL) self-assembly for stimuli-responsive drug release .
Methods of Application
The thin films were prepared via layer-by-layer (LbL) self-assembly. The films exhibited pH-responsive drug release in a controlled manner .
Results or Outcomes
The obtained thin films exhibited pH-responsive drug release in a controlled manner; pH 4.5 = 99.2% and pH 6.5 = 59.3% of doxorubicin (DOX) release was observed over 15 days. Supramolecular π–π stacking interactions between f-CNOs and DOX played a critical role in controlling drug release from thin films .
3. Biosensing Applications
Summary of the Application
Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals have been used for biosensing applications. These microcrystals exhibit strong electrochemiluminescence, which is beneficial for biological detection .
Methods of Application
The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method. The intense π–π stacking interactions between perylene monomers were suppressed by doping .
Results or Outcomes
The microcrystals exhibited a significantly enhanced electrochemiluminescence signal compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant. They were utilized as novel electrochemiluminescent luminophores to fabricate a sensitive biosensor for the quantitative analysis of dopamine .
4. Electrochromic Applications
Summary of the Application
Poly (amide-imide)s with N,N′-di (4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units have been synthesized and characterized for their electrochromic applications .
Methods of Application
The polymers were synthesized through phosphorylation polyamidation reactions. They were readily soluble in many organic solvents and could be solution-cast into tough and flexible polymer films .
Results or Outcomes
The polymer films revealed reversible electrochemical oxidation processes accompanied with strong color changes from the pale yellow neutral state to yellowish green and deep blue oxidized states .
5. Enhanced Visible-Light Photocatalytic H2 Evolution
Summary of the Application
Graphitic carbon nitride (g-C3N4) coupled with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine via π–π interactions has been used to enhance visible-light photocatalytic H2 evolution from water splitting .
Methods of Application
The g-C3N4 was synthesized and then coupled with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine via π–π interactions .
Results or Outcomes
The coupling of g-C3N4 with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine resulted in enhanced visible-light photocatalytic H2 evolution from water splitting .
6. Synthesis of Novel Electrochromic Poly (amide-imide)s
Summary of the Application
Novel electroactive poly (amide-imide)s (PAIs) containing N,N′-di (4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine [TPPA (OMe) 2] units have been prepared by the phosphorylation polyamidation reactions .
Methods of Application
The PAIs were synthesized through phosphorylation polyamidation reactions from diamine with four imide ring-preformed dicarboxylic acids .
Results or Outcomes
The PAI films revealed reversible electrochemical oxidation processes accompanied with strong color changes from the pale yellow neutral state to yellowish green and deep blue oxidized states .
安全和危害
未来方向
Research avenues for N-(4-aminophenyl)-2-morpholin-4-ylacetamide include:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy or selectivity.
- Toxicology Studies : Assess safety profiles and potential adverse effects.
属性
IUPAC Name |
N-(4-aminophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9,13H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBXWCPKHDZQSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585444 |
Source


|
| Record name | N-(4-Aminophenyl)-2-(morpholin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-2-morpholin-4-ylacetamide | |
CAS RN |
105076-76-4 |
Source


|
| Record name | N-(4-Aminophenyl)-2-(morpholin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

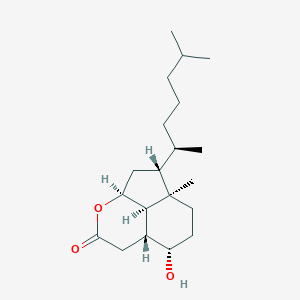
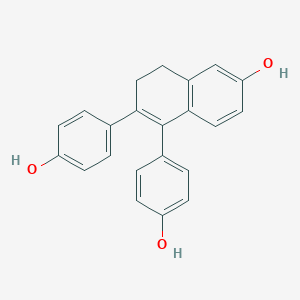
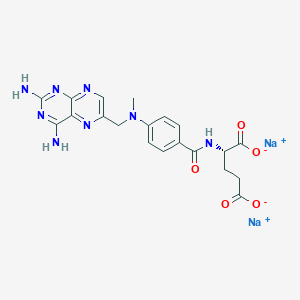
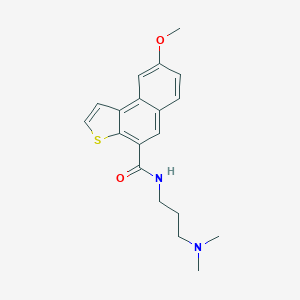
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
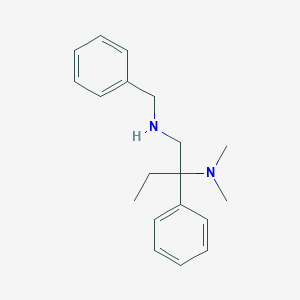
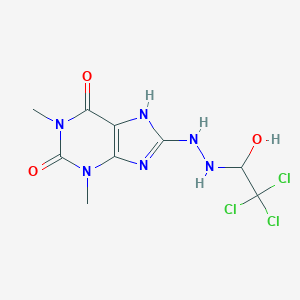
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
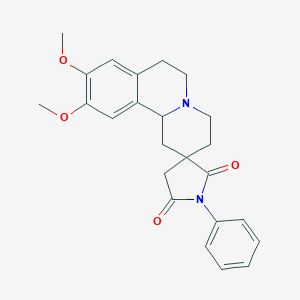
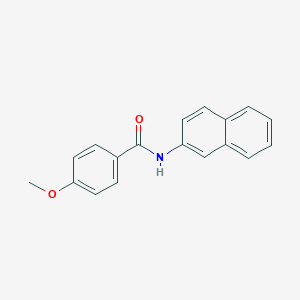
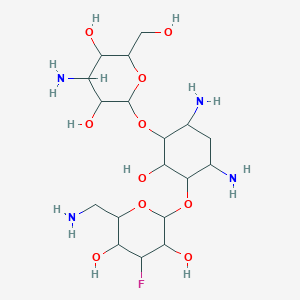
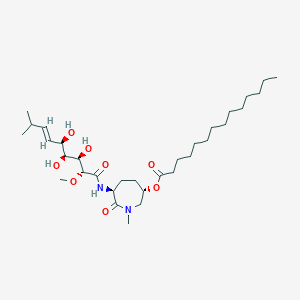
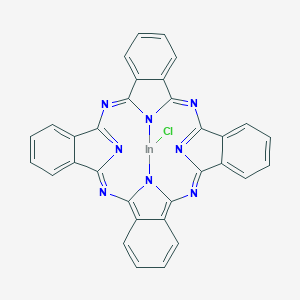
![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)